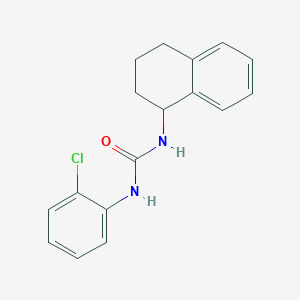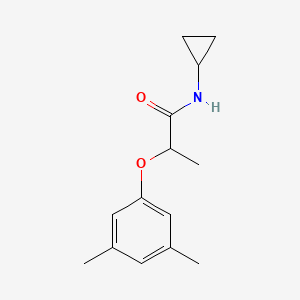
N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing the cyclopropyl group, such as “N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide,” can involve [2+1]-type cyclopropanation reactions. These reactions are critical for incorporating the cyclopropyl moiety into larger molecules and have been explored through various methodologies, including the Simmons-Smith reaction, carbenes from diazoalkanes, and transition metal-catalyzed cycloisomerization reactions (Kamimura, 2014).
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide” likely features the cyclopropane ring as a key component, which is known for its high ring strain and unique reactivity. The strain within the cyclopropane ring can influence the overall molecular geometry and reactivity of the compound, making it a valuable moiety in synthetic organic chemistry (Pellissier, 2008).
Chemical Reactions and Properties
Cyclopropane-containing compounds exhibit a wide range of chemical reactivities due to the strained nature of the cyclopropane ring. This strain facilitates various chemical transformations, including ring-opening reactions and functional group modifications. Specific reactions and properties of “N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide” would depend on the functional groups present and the overall molecular context (Sedenkova et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(3,5-dimethylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9-6-10(2)8-13(7-9)17-11(3)14(16)15-12-4-5-12/h6-8,11-12H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXDIZTZSIOBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NC2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



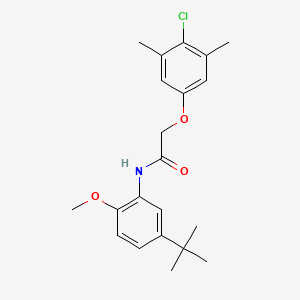
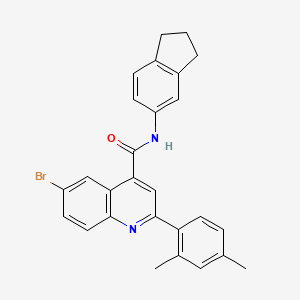
![4-({[2-(2-chlorophenoxy)propanoyl]amino}methyl)benzoic acid](/img/structure/B4278139.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2-chlorophenoxy)propanamide](/img/structure/B4278149.png)
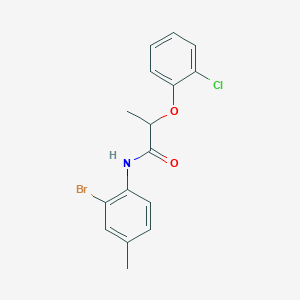
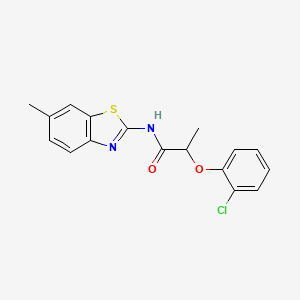
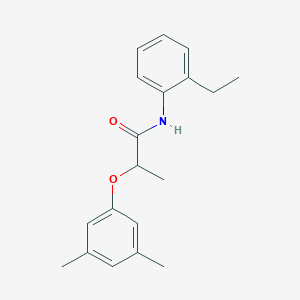
![6-({[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4278190.png)
![3-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4278196.png)
![4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B4278200.png)
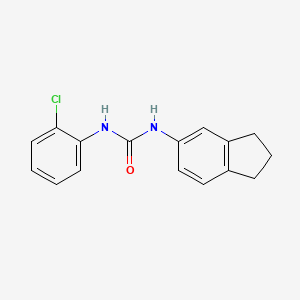
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-1-naphthylurea](/img/structure/B4278214.png)
